2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone
CAS No.: 338403-92-2
Cat. No.: VC6228832
Molecular Formula: C14H10Cl3NO2
Molecular Weight: 330.59
* For research use only. Not for human or veterinary use.
![2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone - 338403-92-2](/images/structure/VC6228832.png)
Specification
CAS No. | 338403-92-2 |
---|---|
Molecular Formula | C14H10Cl3NO2 |
Molecular Weight | 330.59 |
IUPAC Name | 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]ethanone |
Standard InChI | InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 |
Standard InChI Key | WJXBBLVZJDSQMQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2,2,2-Trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone belongs to the class of acylated pyrroles. Its IUPAC name reflects the substitution pattern: a trichloroacetyl group (-COCCl₃) at position 2 and a 2-methylbenzoyl group (-COC₆H₃(CH₃)-2) at position 4 of the pyrrole ring . Key identifiers include:
Property | Value |
---|---|
CAS Number | 338403-92-2 |
Molecular Formula | C₁₄H₁₀Cl₃NO₂ |
Molecular Weight | 330.60 g/mol |
SMILES | ClC(Cl)(Cl)C(=O)C1=CC(=C(N1)C(=O)C2=CC=CC=C2C)C |
The pyrrole ring’s aromaticity is preserved despite substitutions, with the trichloroacetyl group introducing significant electron-withdrawing effects .
Crystallographic Data
While direct crystallographic data for this compound is unavailable in the provided sources, related structures such as 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone (CCDC 209955) demonstrate planar pyrrole rings with substituents influencing packing patterns . This suggests that the 2-methylbenzoyl group in the target compound may induce steric hindrance, affecting its solid-state arrangement.
Synthetic Routes and Optimization
Acylation Strategies
The synthesis likely involves sequential acylation of a pyrrole precursor. A reported method for analogous compounds (e.g., 2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone) employs Friedel-Crafts acylation or nucleophilic substitution to introduce the trichloroacetyl and benzoyl groups. For this compound, the 2-methylbenzoyl moiety may be introduced first to direct subsequent acylation at the more reactive position 2 of the pyrrole ring.
Challenges in Purification
Due to the compound’s high molecular weight (330.60 g/mol) and lipophilic groups, purification via recrystallization or chromatography may require non-polar solvents. The melting point is unreported in available data, but analogous compounds with similar substituents exhibit melting points between 189–204°C , suggesting moderate thermal stability.
Physicochemical Properties
Reactivity and Stability
The trichloroacetyl group renders the compound electrophilic, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is exploited in further functionalization, such as condensation reactions with amines or hydrazines . The 2-methylbenzoyl group provides steric bulk, potentially slowing degradation pathways and enhancing shelf life under ambient storage conditions .
Applications in Research and Industry
Pharmaceutical Intermediates
Pyrrole derivatives are pivotal in synthesizing heterocyclic drugs. The trichloroacetyl group in this compound serves as a leaving group, enabling its use in constructing fused-ring systems like indoles or carbazoles. For example, similar compounds are intermediates in kinase inhibitors or antimicrobial agents .
Material Science
Research Gaps and Future Directions
Current literature lacks detailed mechanistic studies or biological activity data for this specific compound. Future research should prioritize:
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Synthetic Optimization: Developing catalytic methods to reduce waste in acylation steps.
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Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory properties.
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Structural Analysis: Resolving its crystal structure to guide computational modeling.
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